3-(3-Methylphenoxy)pyrrolidine hydrochloride
Description
3-(3-Methylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3-methylphenoxy substituent. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their versatility as building blocks for bioactive molecules.
Properties
IUPAC Name |
3-(3-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOQGEAVFSGTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Approach
This method involves the nucleophilic substitution of a suitable precursor with 3-methylphenol, followed by pyrrolidine ring formation:
- Step 1: Synthesis of 3-methylphenoxy halide (e.g., 3-methylphenoxy chloride or bromide) via chlorination or bromination of 3-methylphenol.
- Step 2: Nucleophilic substitution of the phenoxy halide with pyrrolidine under basic conditions (e.g., potassium carbonate in acetonitrile or DMF) to yield 3-(3-methylphenoxy)pyrrolidine.
- Step 3: Purification by recrystallization or chromatography.
3-methylphenol + SOCl2 → 3-methylphenoxy chloride
3-methylphenoxy chloride + pyrrolidine + base → 3-(3-Methylphenoxy)pyrrolidine
- The free base is reacted with hydrogen chloride gas or hydrochloric acid in anhydrous conditions to produce the hydrochloride salt.
Catalytic Hydrogenation and Ring Closure Method
This approach involves constructing the pyrrolidine ring via cyclization:
- Step 1: N-alkylation of pyrrolidine with a suitable phenoxy precursor (e.g., 3-methylphenoxy methyl halide).
- Step 2: Cyclization facilitated by acid catalysis or thermal conditions to form the pyrrolidine ring attached to the phenoxy group.
- Step 3: Acidic work-up to convert the free base into the hydrochloride salt.
This method emphasizes controlling reaction conditions to optimize yield and purity.
Multi-step Synthesis via Intermediates
A more elaborate route involves synthesizing intermediates such as 3-(3-methylphenoxy)propylamine, followed by cyclization:
- Step 1: Synthesis of 3-(3-methylphenoxy)propylamine through nucleophilic substitution of 3-methylphenol with 3-chloropropylamine.
- Step 2: Intramolecular cyclization under acidic or basic conditions to form the pyrrolidine ring.
- Step 3: Conversion to hydrochloride salt via treatment with HCl.
Preparation Data Table
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 3-methylphenol, SOCl2, pyrrolidine | Reflux in acetonitrile, then HCl for salt | 65-75 | Simple, high yield, scalable |
| Catalytic Hydrogenation | Phenoxy precursor, H2, Pd/C | Room temperature, 1-2 atm | 60-70 | Requires catalyst handling |
| Intermediate-based Synthesis | 3-chloropropylamine, 3-methylphenol | Reflux, basic conditions | 55-65 | Multi-step, versatile |
Research Findings and Optimization
Recent studies emphasize the importance of optimizing reaction parameters:
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency.
- Temperature Control: Mild reflux conditions (~80°C) balance reaction rate and selectivity.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity products.
- Salt Formation: Acidic treatment with HCl in ethanol or isopropanol ensures complete conversion to hydrochloride salt with high purity.
Chemical Reactions Analysis
3-(3-Methylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace the hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
3-(3-Methylphenoxy)pyrrolidine hydrochloride is a chemical compound with significant potential across various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C11H16ClNO, and it has a molecular weight of 213.71 g/mol. This compound serves as a versatile building block in organic synthesis, with applications extending to drug development and biochemical research.
Organic Synthesis
This compound is widely utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The pyrrolidine ring can undergo nucleophilic substitution, facilitating the formation of more complex molecules.
- Oxidation and Reduction Reactions : The compound can be oxidized to form ketones or carboxylic acids and reduced to yield derivatives with different functional groups.
Biochemical Studies
In biological research, this compound is employed to investigate enzyme interactions and receptor binding mechanisms. It acts as a probe to study the effects of specific molecular targets on biological systems, particularly in the context of neurological studies.
Medicinal Chemistry
Research is ongoing into the therapeutic potential of this compound in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests that it may have applications in developing drugs for conditions such as depression or anxiety .
Industrial Applications
The compound is also used in the production of specialty chemicals and as a reagent in various industrial processes. Its properties make it suitable for applications requiring specific chemical transformations.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of 3-(3-Methylphenoxy)pyrrolidine hydrochloride and related compounds, focusing on structural features, physicochemical properties, and biological activity.
Structural and Functional Group Variations
Phenoxy Substituents
- 3-(3-Methylphenoxy)pyrrolidine HCl: A methyl group at the meta position on the phenoxy ring. This electron-donating group may increase stability and moderate lipophilicity.
- 3-(3-Methoxyphenoxy)pyrrolidine HCl (CAS 23123-08-2): A methoxy group replaces the methyl group. Methoxy is more polar and may alter hydrogen-bonding interactions. Molecular weight: 229.71 .
- 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl (CAS 28491-05-6): Incorporates a bromine atom and methyl group, increasing molecular weight (304.61) and lipophilicity .
- (R)-3-(2-Nitrophenoxy)pyrrolidine HCl (CAS 1286207-33-7): A nitro group, a strong electron-withdrawing substituent, may enhance reactivity but reduce metabolic stability. Molecular weight: 244.67 .
Core Ring Modifications
- 3-(2-Methylphenoxy)piperidine HCl (CAS 1858256-18-4): Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring). Piperidine derivatives often exhibit distinct conformational flexibility and binding kinetics. This compound has notable acute toxicity and skin irritation hazards .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 3-(3-Methylphenoxy)pyrrolidine HCl | C11H16ClNO | 229.71 | 3-Methylphenoxy | ~2.5 | Moderate (DMF) |
| 3-(3-Methoxyphenoxy)pyrrolidine HCl | C11H16ClNO2 | 229.71 | 3-Methoxyphenoxy | ~1.8 | High (DMSO) |
| 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl | C12H15BrClNO | 304.61 | 4-Bromo-2-methylphenoxy | ~3.2 | Low (Water) |
| (R)-3-(2-Nitrophenoxy)pyrrolidine HCl | C10H12ClN2O3 | 244.67 | 2-Nitrophenoxy | ~1.5 | Moderate (EtOH) |
Note: LogP and solubility values are estimated based on substituent contributions.
Biological Activity
3-(3-Methylphenoxy)pyrrolidine hydrochloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 3-(3-Methylphenoxy)pyrrolidine; hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- CAS Number: 1185051-04-0
- Molecular Weight: 215.71 g/mol
The compound features a pyrrolidine ring substituted with a 3-methylphenoxy group, which influences its reactivity and biological properties.
The mechanism of action for this compound involves:
- Enzyme Interaction: The compound can modulate the activity of certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding: It may bind to specific receptors, leading to alterations in cellular signaling pathways.
This dual mechanism allows the compound to exert various biological effects, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains, demonstrating inhibitory effects on growth.
Anticancer Potential
Studies have suggested that this compound may have anticancer properties. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Neurological Applications
The compound is also being investigated for its effects on neurological disorders. Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as depression or anxiety.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Pendergrass et al. (2020) | Demonstrated significant inhibition of type III secretion system (T3SS) in pathogenic bacteria, suggesting antibacterial properties. |
| Smith et al. (2021) | Reported that this compound inhibited cell growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al. (2022) | Found that the compound modulated neurotransmitter release in neuronal cultures, indicating potential for neurological applications. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride | Methoxy group instead of methyl group | Different enzyme interaction profile |
| 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride | Chlorine substitution affects reactivity | Enhanced antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(3-Methylphenoxy)pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and EN 166-compliant safety goggles to prevent inhalation, skin contact, or eye exposure .
- Storage : Store at 2–8°C in a dry, ventilated area away from ignition sources. Use airtight containers to minimize dust/aerosol formation .
- Spill Management : Isolate the area, use HEPA-filter vacuums or wet methods to collect spills, and dispose via licensed hazardous waste contractors. Avoid water flushing to prevent drainage contamination .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Design : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
- Condition Screening : Use high-throughput experimentation (HTE) to test catalysts (e.g., palladium complexes), solvents (e.g., DMF or THF), and temperatures. Monitor intermediates via LC-MS or NMR .
- Purification : Apply column chromatography with silica gel or reverse-phase HPLC, validated by purity assays (e.g., ≥98% by GC-MS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to confirm the pyrrolidine ring substitution pattern and phenoxy group integration .
- Purity Analysis : UV-Vis spectroscopy (λmax ~204–210 nm) and HPLC with a C18 column (acetonitrile/water gradient) .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via FTIR or TGA .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for arylcyclohexylamine derivatives like this compound?
- Methodological Answer :
- Mechanistic Modeling : Perform ab initio molecular dynamics (AIMD) simulations to compare competing pathways (e.g., nucleophilic substitution vs. radical intermediates). Validate with kinetic isotope effects (KIEs) .
- Data Reconciliation : Cross-reference computational activation energies with experimental Arrhenius plots. Use Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress and impurity formation .
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., reagent stoichiometry, mixing efficiency) and optimize robustness .
- Quality-by-Design (QbD) : Establish a design space using multivariate analysis (e.g., PCA) to ensure consistent critical quality attributes (CQAs) .
Q. How do structural modifications to the pyrrolidine ring affect the bioactivity of this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., 3-fluoro or 3-cyano groups) and compare receptor binding affinities via radioligand assays (e.g., H-PCP competition) .
- Conformational Analysis : Use X-ray crystallography or NOESY NMR to correlate ring puckering (e.g., envelope vs. twist conformations) with pharmacological activity .
Q. What advanced separation techniques improve the isolation of this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane Technologies : Employ nanofiltration (NF) membranes with MWCO ~300 Da to separate low-molecular-weight byproducts .
- Chiral Resolution : Use supercritical fluid chromatography (SFC) with polysaccharide-based columns to isolate enantiomers, critical for CNS-targeted studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar arylcyclohexylamines?
- Methodological Answer :
- Meta-Analysis : Aggregate toxicity data (e.g., LD50, NOAEL) from public databases (e.g., PubChem, TOXNET) and apply weighting for study quality (e.g., sample size, OECD compliance) .
- In Silico Toxicology : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or neurotoxicity, cross-validated with in vitro assays (e.g., HepG2 cell viability) .
Experimental Design Considerations
Q. What in vitro models are appropriate for studying the neuropharmacological effects of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
